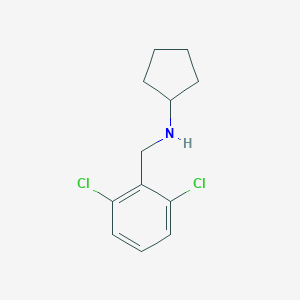![molecular formula C26H31N3O B315943 4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline](/img/structure/B315943.png)
4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline is a complex organic compound with a molecular formula of C26H31N3O. This compound is characterized by the presence of a piperazine ring, benzyl groups, and an ethoxybenzyl group, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 4-(4-benzyl-1-piperazinyl)benzaldehyde with 4-ethoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-benzyl-1-piperazinyl)phenyl]-N-(2-methoxybenzyl)amine
- 4-(4-Benzyl-1-piperazinyl)benzaldehyde
- N-{4-[(4-benzyl-1-piperazinyl)methyl]phenyl}acetamide
Uniqueness
4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H31N3O |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C26H31N3O/c1-2-30-26-14-8-22(9-15-26)20-27-24-10-12-25(13-11-24)29-18-16-28(17-19-29)21-23-6-4-3-5-7-23/h3-15,27H,2,16-21H2,1H3 |
InChI Key |
LSQRYZDRBPWXTJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 |
solubility |
0.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-TERT-BUTYL-2-(2-ETHOXY-4-{[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOXY)ACETAMIDE](/img/structure/B315860.png)
![N-tert-butyl-2-[4-({[4-(diethylamino)phenyl]amino}methyl)-2-ethoxyphenoxy]acetamide](/img/structure/B315862.png)
![N-tert-butyl-2-[4-({[4-(dimethylamino)phenyl]amino}methyl)-2-ethoxyphenoxy]acetamide](/img/structure/B315863.png)
![2-(2-bromo-6-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)-N-tert-butylacetamide](/img/structure/B315864.png)
![2-{2-bromo-4-[(cyclohexylamino)methyl]-6-ethoxyphenoxy}-N-tert-butylacetamide](/img/structure/B315867.png)
![2-[4-({[1-(1-adamantyl)ethyl]amino}methyl)-2-bromo-6-ethoxyphenoxy]-N-(tert-butyl)acetamide](/img/structure/B315868.png)
![2-{2-bromo-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B315869.png)
![2-{2-bromo-4-[(3,4-dichloroanilino)methyl]-6-ethoxyphenoxy}-N-(tert-butyl)acetamide](/img/structure/B315874.png)
![2-{2-bromo-4-[(4-bromoanilino)methyl]-6-ethoxyphenoxy}-N-(tert-butyl)acetamide](/img/structure/B315875.png)
![2-{2-bromo-6-ethoxy-4-[(phenylamino)methyl]phenoxy}-N-tert-butylacetamide](/img/structure/B315877.png)
![2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-chloro-6-ethoxyphenoxy)-N-(tert-butyl)acetamide](/img/structure/B315878.png)
![N-(tert-butyl)-2-(2-chloro-6-ethoxy-4-{[3-(trifluoromethyl)anilino]methyl}phenoxy)acetamide](/img/structure/B315879.png)


